Methylene dithiocyanate

Description

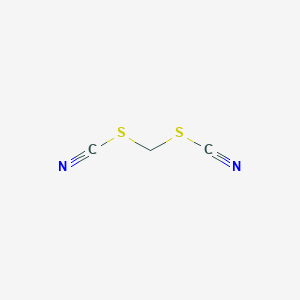

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiocyanatomethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXKXIUSSIAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2S2, Array | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025599 | |

| Record name | Methylene bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992), Pellets or Large Crystals, Yellow to light orange solid; [CAMEO], SOLID IN VARIOUS FORMS. | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiocyanic acid, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), Greater than 100 mg/ml in DMSO at 20 °C. 10-50 mg/ml in 95% ethanol at 20 °C. Greater than 100 mg/ml in acetone at 20 °C., Solubility in water: none | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00197 [mmHg] | |

| Record name | Methylene thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to light orange-colored solid | |

CAS No. |

6317-18-6 | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bis(thiocyanate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene dithiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1QS9QOS1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 to 225 °F (NTP, 1992), 105-107 °C | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Reactions in Research

Advanced Synthetic Pathways of Methylene (B1212753) Dithiocyanate

Reaction of thiocyanate (B1210189) ions with a methylene donor in the presence of a catalyst

A fundamental approach to synthesizing methylene dithiocyanate involves the reaction of thiocyanate ions with a suitable methylene donor, facilitated by a catalyst. ontosight.ai This general method forms the basis for several more specific synthetic strategies. The thiocyanate ions typically originate from salts like sodium thiocyanate or potassium thiocyanate, while the methylene donor provides the -CH₂- bridge. The catalyst's role is crucial in enabling the reaction to proceed efficiently.

Synthesis from methylene halides (CH₂X₂, X=Cl, Br, I) and alkali or ammonium (B1175870) salts of thiocyanate

A widely practiced method for producing this compound is the reaction of methylene halides with alkali or ammonium salts of thiocyanate. researchgate.net Dihalomethanes such as dichloromethane (B109758) (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), or methylene iodide (CH₂I₂) serve as the methylene source. researchgate.net These are reacted with salts like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). researchgate.netgoogle.com

This nucleophilic substitution reaction is often carried out in a solvent. For instance, a mixture of sodium thiocyanate and dichloromethane can be heated under pressure to yield this compound. chemicalbook.com The reaction between dibromomethane and sodium thiocyanate is another common variant. google.com Historically, this reaction was performed in organic solvents like dimethylformamide, which often resulted in long reaction times and poor yields, necessitating extensive purification. google.com More recent advancements have focused on using water as the reaction medium, which simplifies the process and improves the purity of the product. google.com

Table 1: Synthesis of this compound from Methylene Halides

| Methylene Halide | Thiocyanate Salt | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Methylene Bromide | Sodium Thiocyanate | Water | 80 | 6 | - | google.com |

| Dibromomethane | Sodium Thiocyanate | 10% Ethanol (B145695)/Water | 85 | - | - | google.com |

| Dibromomethane | Sodium Thiocyanate | Water/Ethanol | 74-75 (reflux) | 5 | 83.4 | google.com |

| Dibromomethane | Sodium Thiocyanate | Water/Methanol (B129727) | 74-75 (reflux) | 5 | 82.7 | google.com |

Data extracted from referenced patents and research articles. Yields are based on the limiting reactant.

Utilization of formalin as a methylene source

An alternative to methylene halides is the use of formalin, an aqueous solution of formaldehyde (B43269), as the methylene source. researchgate.net This method is considered commercially important, particularly in regions where the raw materials are readily available. researchgate.net The synthesis involves reacting formalin with a thiocyanate source. researchgate.netjustdial.com One described process involves reacting a thiourea (B124793) solution with formaldehyde, followed by the addition of sodium thiocyanate to form methylene bis thiocyanate through a condensation reaction. justdial.com This approach has been highlighted as a novel synthesis route, especially for commercial-scale production. researchgate.net

Phase transfer catalysis in MDT synthesis (e.g., Benzyl (B1604629) triethylammonium (B8662869) chloride)

Phase transfer catalysis (PTC) has emerged as a valuable technique to enhance the synthesis of this compound, particularly when dealing with reactants that are immiscible. researchgate.netbiomedres.us In this method, a phase transfer catalyst, such as benzyl triethylammonium chloride, facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase where the methylene halide is present. researchgate.netbiomedres.usdokumen.pub This allows the reaction to proceed at the interface or in the organic phase under milder conditions. biomedres.us

The use of PTC can lead to faster reaction rates, higher yields, and greater selectivity. biomedres.us This technique is particularly useful in overcoming the insolubility of nucleophiles in the organic phase. researchgate.net Other quaternary ammonium salts, like methyltrioctylammonium chloride, have also been employed as phase transfer catalysts in similar reactions. oup.com

Commercial scale synthesis methods and patented processes

The commercial production of this compound has been the subject of numerous patents, which often detail specific conditions and methodologies to optimize yield and purity. researchgate.netgoogle.comgoogle.com A common patented method involves reacting a dihalomethane, such as methylene bromide, with an aqueous solution of an alkali metal thiocyanate at temperatures below 100°C. google.com One patent describes reacting methylene bromide with a molar excess of aqueous sodium thiocyanate at 78-82°C for 5-10 hours. google.com

Another patented process focuses on the synthesis of MBT from sodium thiocyanate and dibromomethane in an ethanol/water mixture, followed by crystallization to obtain a pure product. google.com These commercial methods often include steps for purification, such as washing the product with water to remove inorganic salts like sodium bromide that precipitate during the reaction. google.com

Cleaner technologies and environmentally friendly synthesis approaches

In recent years, there has been a growing emphasis on developing cleaner and more environmentally friendly methods for synthesizing this compound. researchgate.net This includes the use of non-toxic and non-hazardous raw materials and solvents. researchgate.net One such approach involves using water as a solvent instead of traditional organic solvents, which reduces the environmental impact and simplifies the workup procedure. google.comresearchgate.net

The use of phase transfer catalysis can also be considered a cleaner technology as it often allows for milder reaction conditions and can reduce the need for harsh solvents. researchgate.netbiomedres.us Research into green chemistry approaches for thiocyanate synthesis is ongoing, with a focus on using recyclable catalysts and minimizing waste generation. mdpi.com The trifluoromethylation-based difunctionalization of alkenes using a thiocyanate source in water is an example of an environmentally friendly method for creating related compounds. mdpi.com

Mechanistic Studies of MDT Formation

Research into the synthesis of this compound (MDT) has explored various pathways, with mechanistic studies focusing on reaction kinetics, intermediates, and the influence of reaction conditions.

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbon atom. nih.gov It classically involves the condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine or ammonia (B1221849). researchgate.net The product is a β-amino-carbonyl compound, also known as a Mannich base. nih.gov The essential feature is the replacement of the active hydrogen with an aminomethyl group. researchgate.net

While not a classical example, the synthesis of this compound from formaldehyde (or its aqueous solution, formalin) and a thiocyanate salt exhibits characteristics analogous to a Mannich-type pathway. researchgate.net In this context, the reaction involves a formaldehyde source and a nucleophile (thiocyanate), which can be seen as a variation of the typical Mannich components. researchgate.netresearchgate.net The reaction mechanism is thought to proceed through the formation of an electrophilic iminium salt intermediate when an amine is present, which then reacts with a carbanion. chemtube3d.com In syntheses starting from formalin, a proposed pathway involves the formation of an ammonium carbonium ion, which subsequently reacts. researchgate.net These pathways underscore the versatility of Mannich-type condensations in forming C-N and C-S bonds, crucial for the MDT structure.

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of this compound synthesis. One common industrial preparation involves the reaction of sodium thiocyanate with dichloromethane under pressure at temperatures ranging from 80 to 100°C. chemicalbook.com In other reported syntheses, methylene bromide is used as the halogenating agent in conjunction with sodium thiocyanate. researchgate.net

The solvent's polarity plays a key role in the reaction mechanism. Polar solvents can favor an SN1-type reaction pathway by stabilizing charged intermediates like carbocations. researchgate.net The binding of the thiocyanate nucleophile has been found to be solvent-dependent; for instance, in methylene chloride, the binding can be quantitative and irreversible, whereas in solvents like methanol or acetonitrile (B52724), the binding may be reversible and dependent on temperature. nih.gov The use of phase transfer catalysts, such as benzyl triethylammonium chloride, is also employed to facilitate the reaction between reactants in different phases (e.g., an aqueous solution of sodium thiocyanate and an organic solution of a dihalomethane), thereby improving reaction efficiency. researchgate.net In syntheses using formalin, alcohols like methanol and ethanol have been used, with azeotropic distillation employed to remove water and drive the reaction forward. researchgate.net

Table 1: Influence of Reaction Conditions on MDT Synthesis

| Parameter | Condition | Role/Effect | Source(s) |

|---|---|---|---|

| Temperature | 80-100°C | Promotes reaction between sodium thiocyanate and dichloromethane. | chemicalbook.com |

| Solvent | Dichloromethane | Serves as both reactant and solvent. chemicalbook.com Irreversible thiocyanate binding. nih.gov | chemicalbook.comnih.gov |

| Solvent | Methanol / Ethanol | Used in formalin-based synthesis; allows for azeotropic removal of water. | researchgate.net |

| Solvent | Water | Can be used with a phase transfer catalyst to dissolve thiocyanate salts. | researchgate.net |

| Catalyst | Phase Transfer Catalyst | Facilitates reaction between aqueous and organic phase reactants. | researchgate.net |

The investigation of intermediates provides insight into the reaction mechanism of MDT formation. In pathways analogous to the Mannich reaction, the formation of a highly electrophilic intermediate is a key step. nih.govchemtube3d.com When formaldehyde and an amine source are used, this intermediate is typically an iminium salt (or Schiff base). nih.gov

Chemical Reactivity and Derivatization Research

This compound is a reactive molecule, a characteristic that is central to its utility but also dictates its handling and stability under various chemical environments.

This compound is characterized by its vigorous reactivity with certain classes of chemical reagents. It reacts violently with strong bases and strong oxidizing agents. chemicalbook.comnih.govnoaa.govepa.gov Hydrogen peroxide is a specific example of a strong oxidizing agent that elicits this vigorous reaction. chemicalbook.comnoaa.gov This high reactivity is a significant consideration for its storage and handling, requiring separation from incompatible materials such as strong bases, oxidizers, and combustible organic materials. epa.gov Furthermore, the compound undergoes thermal decomposition, breaking down slowly at temperatures above 100°C (212°F) and rapidly above 205°C (401°F), a process that releases toxic gases. epa.gov

The stability of this compound in aqueous solutions is highly dependent on the pH. It is readily hydrolyzed, particularly under neutral to alkaline conditions. iwaponline.com Detailed studies have shown that MDT is stable in acidic conditions, specifically at a pH of 5. epa.govepa.gov However, as the pH increases, its rate of hydrolysis accelerates significantly. epa.govepa.gov In neutral (pH 7) and alkaline (pH 9) solutions, the molecule degrades into formaldehyde and thiocyanate ions. epa.govepa.gov The decomposition is particularly rapid in strongly alkaline solutions (pH > 8). chemicalbook.comiwaponline.com

A study submitted to the U.S. Environmental Protection Agency provided specific half-life values for MDT at different pH levels at 25°C. epa.govepa.gov

Table 2: Hydrolysis Half-life of this compound at 25°C

| pH | Half-life | Hydrolysis Products | Source(s) |

|---|---|---|---|

| 5 | Stable | Not applicable | epa.govepa.gov |

| 7 | 21.2 hours | Formaldehyde, Thiocyanate ion | epa.govepa.gov |

Degradation pathways and products (e.g., formaldehyde, thiocyanate ions, hydrogen cyanide)

This compound is susceptible to degradation, particularly through hydrolysis, which is significantly influenced by pH. The compound is known to hydrolyze rapidly in alkaline conditions, specifically at a pH above 8. nih.govchemicalbook.com It also decomposes in water, a process that is accelerated by boiling. chemicalbook.com

The degradation of this compound can yield several products, with research identifying cyanide and formaldehyde as potential degradates. epa.govefekto.co.za The formation of hydrogen cyanide is a notable degradation pathway, especially under alkaline conditions when a reducing agent is present. nih.gov However, in the presence of alkali alone, other reaction pathways are favored which can prevent the formation of hydrogen cyanide. nih.gov The decomposition process is reportedly hastened by the presence of moisture. googleapis.com When heated to the point of decomposition, this compound is also known to emit highly toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx). chemicalbook.com

The thiocyanate ion itself, a component of the parent molecule, is also considered a potential precursor to cyanide, although detailed data on the specific environmental or working conditions under which this transformation occurs are limited. epa.gov The decomposition to form hydrogen cyanide is a concern that has been noted in the context of its use and storage. googleapis.com

Below is a summary of the primary degradation products of this compound and the conditions that facilitate their formation.

Table 1: Degradation Products of this compound

| Degradation Product | Condition | Source(s) |

|---|---|---|

| Hydrogen Cyanide (HCN) | Alkaline conditions (pH > 8) with a reducing agent. Accelerated by moisture. | nih.govgoogleapis.com |

| Formaldehyde | Identified as a potential degradate. | epa.govefekto.co.za |

| Thiocyanate Ions | Result from the cleavage of the molecule. May further degrade to cyanide. | epa.gov |

| Nitrogen Oxides (NOx) | Emitted upon heating to decomposition. | chemicalbook.com |

| Sulfur Oxides (SOx) | Emitted upon heating to decomposition. | chemicalbook.com |

Formation of derivatives and their chemical transformations

The chemical structure of this compound, with its reactive methylene bridge and two thiocyanate functional groups, allows for the formation of various derivatives. The thiocyanate group (SCN) is an ambident nucleophile, meaning it can react at either the sulfur or nitrogen atom, although reactions typically occur at the sulfur terminus. cdnsciencepub.com

The formation of derivatives can occur through reactions involving the methylene group. For instance, compounds with a reactive methylene hydrogen group can react with disubstituted formamidines to create an aminomethylene derivative. acs.org While this specific reaction is general for compounds with a methylene group, it illustrates a potential pathway for modifying the core structure of this compound.

More commonly, the chemical transformations of thiocyanates involve the functional group itself. The thiocyanate group can be converted into other sulfur-containing functionalities. Research on other organic thiocyanates has demonstrated transformations of the SCN group into:

Trifluoromethylthiolate (SCF3) : This conversion can be achieved using TMSCF3 and a base like cesium carbonate. mdpi.com

Phosphonothioate : This transformation can be accomplished by reacting the thiocyanate with a phosphine (B1218219) oxide in the presence of a base such as DBU. mdpi.com

The table below summarizes potential chemical transformations involving the thiocyanate functional group, based on general reactivity studies of organic thiocyanates.

Table 2: Potential Chemical Transformations of the Thiocyanate Group

| Transformation Product | Reagents/Conditions | Source(s) |

|---|---|---|

| Trifluoromethylthiolate (-SCF3) | TMSCF3, Cesium Carbonate | mdpi.com |

| Phosphonothioate (-SPO(Ph)2) | Diphenylphosphine oxide, DBU | mdpi.com |

| Nucleophilic Displacement | Various nucleophiles | rsc.org |

Biocidal Mechanisms and Antimicrobial Research

Elucidation of Biocidal Action Mechanisms

The effectiveness of methylene (B1212753) dithiocyanate as a broad-spectrum biocide is rooted in its specific interactions with microbial cells. Research into its mode of action has pointed to a multi-faceted disruption of essential life processes, primarily centered on cellular respiration and enzymatic functions.

Competitive inhibition of cell respiration as a suggested mechanism

A primary hypothesis for the biocidal activity of methylene dithiocyanate is its role as a competitive inhibitor of cellular respiration. This mechanism suggests that the compound interferes with the normal electron transport chain, a fundamental process for energy production in aerobic and many anaerobic microorganisms. By interrupting this vital pathway, this compound effectively starves the microbial cells of the energy required for their metabolic activities, leading to growth inhibition and eventual cell death.

Interaction with biological targets, such as complexing with the ferric ion of cytochrome

The proposed competitive inhibition of respiration is believed to occur through the direct interaction of the thiocyanate (B1210189) moiety with critical components of the electron transport system. Specifically, this compound is thought to block electron transfer by reacting with the trivalent iron (Fe³⁺) in cytochromes. Cytochromes are essential proteins that contain a heme group with a central iron atom that cycles between the ferric (Fe³⁺) and ferrous (Fe²⁺) states to facilitate electron transport. By complexing with the ferric ion, this compound deactivates this crucial component, thereby halting the respiratory process and causing rapid cell death.

Cellular and enzymatic effects: enzyme activity, cellular metabolism

Beyond its impact on the cytochrome system, the biocidal action of this compound extends to other cellular and enzymatic targets. Studies on dithiocyanomethane, a related compound, have shown that it can inhibit key metabolic pathways by affecting specific enzymes. For instance, it has been found to disrupt glucose decomposition in Escherichia coli by inhibiting the hexose monophosphate (HMP) pathway. This is achieved by targeting key enzymes such as ATPase and glucose-6-phosphate dehydrogenase (G6PDH). Such inhibitions disrupt not only energy production but also the synthesis of essential biomolecules, further contributing to the compound's antimicrobial efficacy. The release of cyanide as a metabolite of this compound also plays a role in its toxicity, as cyanide is a well-known inhibitor of numerous metalloenzymes.

Distinction from and comparison with other thiocyanate derivatives

The biocidal mechanism of this compound is distinct when compared to other thiocyanate derivatives, largely due to its unique chemical structure.

Organic Thiocyanates : While many organic thiocyanates exhibit some level of biological activity, the presence of two thiocyanate groups linked by a methylene bridge in this compound enhances its reactivity and potency. This bifunctional nature may allow for more effective cross-linking or interaction with target sites within the microbial cell compared to simpler monofunctional alkyl thiocyanates. For example, commercial formulations sometimes blend this compound with 2-(Thiocyanomethylthio)benzothiazole (TCMTB), where the former provides rapid antimicrobial action and the latter offers enhanced fungicidal properties, indicating different, yet complementary, modes of action among organic thiocyanates.

Inorganic Thiocyanates : Inorganic thiocyanate salts, such as potassium thiocyanate, have a different biological role. In mammalian systems, for instance, the thiocyanate ion (SCN⁻) is a key component of the innate immune system, where it is oxidized by lactoperoxidase to produce the antimicrobial agent hypothiocyanite (OSCN⁻). This mechanism is fundamentally different from the direct inhibition of cellular respiration proposed for this compound.

Isothiocyanates : It is also important to distinguish this compound from isothiocyanates (R-N=C=S), which are isomers of organic thiocyanates. Isothiocyanates, many of which are derived from plants, are known for their antimicrobial properties which are generally attributed to their ability to react with proteins and enzymes through their electrophilic carbon atom, a different reactive site compared to the thiocyanate group in this compound.

Antimicrobial Spectrum and Efficacy Studies

Inhibition of algae, fungi, and bacteria in industrial water systems

This compound is recognized for its potent, broad-spectrum antimicrobial activity, making it a highly effective agent for controlling microbial growth in industrial water systems such as cooling towers and paper mills. Its efficacy extends to a wide range of microorganisms that contribute to biofouling, corrosion, and other operational issues.

The compound demonstrates robust inhibitory effects against:

Algae : Prevents the growth of algae which can cause blockages and reduce the efficiency of heat exchange surfaces.

Fungi : Controls the proliferation of fungi, including molds and yeasts, which can lead to the degradation of wooden structures in cooling towers.

Bacteria : Exhibits powerful action against various types of bacteria, including slime-forming bacteria, spore formers, and particularly problematic anaerobic bacteria like sulfate-reducing bacteria (Desulfovibrio sp.), which are a major cause of microbially influenced corrosion.

Recent research has provided quantitative data on the efficacy of this compound against several pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for a range of bacterial strains.

| Bacterial Species | Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|

| Aeromonas hydrophila | Ah0548 | 0.1 | 0.2 |

| Aeromonas hydrophila | Ah0550 | 0.2 | 0.4 |

| Aeromonas hydrophila | Ah0551 | 0.2 | 0.4 |

| Aeromonas veronii | Av0626 | 0.2 | 0.4 |

| Aeromonas salmonicida | As0627 | 0.4 | 0.8 |

| Aeromonas sobria | Aso0628 | 0.4 | 0.8 |

| Edwardsiella tarda | Et0601 | 0.2 | 0.4 |

| Edwardsiella ictaluri | Ei0602 | 0.2 | 0.4 |

| Pseudomonas aeruginosa | Pa0603 | 0.4 | 0.8 |

| Yersinia ruckeri | Yr0604 | 0.4 | 0.8 |

Control of surface molds and sapstain fungi on wood

This compound (MDT) is utilized as a fungicide to control the growth of surface molds and sapstain fungi on wood. nih.gov Its application is crucial for protecting freshly cut lumber, which is vulnerable to fungal attack from the moment it is harvested until its moisture content drops below 20%. nih.gov The prevention of fungal stain and mold is a significant concern in the timber industry to maintain the quality and marketability of wood products. nih.gov

Research has demonstrated the efficacy of MDT in wood protection. In laboratory tests on unseasoned southern yellow pine, a formulation containing 2-(thiocyanomethyl) benzothiazole plus methylene-bis-thiocyanate proved to be as effective as sodium pentachlorophenate in controlling stain and mold. researchgate.net Another study highlighted that while some treatments provided protection for up to six months, they were less effective over a 12-month period, indicating the importance of the formulation and concentration for long-term protection. The challenge of pre-infection, where fungal colonization exists before chemical treatment, is a significant cause of treatment failure, underscoring the need for prompt application after processing. woodpreservation.ca

Efficacy in paper mills and leather processing

This compound is widely employed in industrial processes to inhibit microbial growth. In the paper and pulp industry, it serves as a powerful slimicide, controlling the slime-forming bacteria, spore formers, and fungi that can disrupt manufacturing processes. nih.gov A significant portion of MDT produced for biocide applications has historically been used by the paper industry to maintain operational efficiency and product quality.

In leather processing, MDT is used as a fungicide to prevent mold growth on hides and skins, particularly during wet processing stages like pickling and tanning. ncsu.edu Preservatives are essential to protect tanned and crust leather from mold-related damage. ncsu.edu Formulations containing MDT are added to processing liquors to prevent microbial degradation of the leather. ncsu.edu The development of cleaner synthesis technologies for MDT has aimed to provide effective fungal protection while using less hazardous raw materials, aligning with modern environmental and safety standards. ncsu.edu

Studies on specific microbial strains and their susceptibility

The antimicrobial efficacy of this compound, often in combination with other agents, has been evaluated against specific microbial strains known to cause biodeterioration in industrial settings. A notable study assessed the performance of various fungicides on unseasoned southern yellow pine, providing insights into their effectiveness against particular fungi. A mixture of 2-(thiocyanomethylthio) benzothiazole (TCMTB) and Methylene bis-thiocyanate (a synonym for MDT) was tested against a panel of sapstain and mold fungi.

The results, as detailed in the table below, show the average stain and mold ratings on wood treated with this combination. A lower rating indicates better control of fungal growth. The data demonstrates that the TCMTB + MDT mixture effectively controlled several key fungal species, although its efficacy varied against different molds.

Table 1: Performance of TCMTB + MDT Fungicidal Mixture Against Sapstain and Mold Fungi on Southern Yellow Pine

| Test Fungus | Fungus Type | Average Stain/Mold Rating |

|---|---|---|

| Ceratocystis pilifera (RWD-636) | Sapstain | 0.0 |

| Ceratocystis sp. (ME-YP-2-1) | Sapstain | 0.5 |

| Penicillium sp. (R-58A) | Mold | 0.5 |

| Trichoderma sp. (ME-GC-6) | Mold | 0.5 |

| Diplodia sp. (R-58B) | Mold | 2.5 |

Resistance Mechanisms and Mitigation Strategies

Research into microbial resistance development against MDT

The emergence of drug-resistant microbial strains is a significant global challenge. nih.gov While extensive research exists on resistance to clinical antibiotics, specific studies detailing the biochemical and genetic mechanisms of microbial resistance to this compound in industrial applications are not prominently available in the reviewed literature. General mechanisms of antimicrobial resistance in bacteria include altering the drug's target site, producing enzymes that inactivate the drug, or utilizing efflux pumps to expel the agent from the cell. nih.gov In the context of wood preservation, a key challenge identified is the pre-infection of lumber with fungi before treatment, which can lead to treatment failure. woodpreservation.ca This represents a form of tolerance rather than a developed resistance mechanism but highlights a practical challenge in achieving effective control. woodpreservation.ca

Strategies to overcome or prevent resistance in various applications

Given the limited specific research on resistance to MDT, mitigation strategies are often extrapolated from general principles of antimicrobial stewardship. One of the most effective and documented strategies to enhance efficacy and potentially slow the development of resistance is the use of synergistic combinations of biocides. nih.govnih.gov By combining two or more antimicrobial agents with different modes of action, the probability of a microorganism developing resistance to both simultaneously is significantly reduced. This approach is a cornerstone of managing microbial populations in various industrial settings where MDT is used. Other general strategies to combat antimicrobial resistance include rational use of biocides, maintaining proper hygiene and infection control in industrial processes, and preventing the conditions that foster microbial growth. nih.gov

Synergistic effects with other biocidal agents (e.g., 2-Thiocyanomethylthio-benzothiazole)

The combination of this compound with other biocidal agents has been shown to produce synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual components. google.com This synergy is a key strategy for providing broad-spectrum control and is believed to help in managing the development of resistance. nih.gov

A prominent example is the combination of MDT with 2-(Thiocyanomethylthio)-benzothiazole (TCMTB). This blend combines the rapid antimicrobial action of MDT with the potent fungicidal properties of TCMTB, making it suitable for a wide range of applications in the leather and wood industries. researchgate.net Other studies have demonstrated the synergistic potential of MDT with different compounds. For instance, combining MDT with 1,5-pentanedial provides a superior biocidal composition for treating industrial process waters. google.com Similarly, a synergistic composition of MDT and 2-bromo-2-nitro-propane-1,3-diol has been found to be effective in preventing microbial spoilage in paper and pulp preparation. google.com

The table below illustrates the principle of synergy, using data from a study on MDT and 1,5-pentanedial against Pseudomonas aeruginosa. The Synergy Index (SI) is calculated to determine if the combination is synergistic (SI < 1), additive (SI = 1), or antagonistic (SI > 1).

Table 2: Synergistic Effect of this compound (MDT) and 1,5-Pentanedial (PD) Against Pseudomonas aeruginosa

| Ratio (MDT:PD) | Quantity of MDT Killing 106 Bacteria (ppm) | Quantity of PD Killing 106 Bacteria (ppm) | Synergy Index (SI) |

|---|---|---|---|

| 100:0 | 15 | 0 | 1.00 |

| 0:100 | 0 | 1000 | 1.00 |

| 75:25 | 2.25 | 0.75 | 0.15 |

| 50:50 | 1.5 | 1.5 | 0.10 |

Toxicological and Ecotoxicological Research

Mammalian Toxicology and Pharmacokinetics

Methylene (B1212753) dithiocyanate (MDT) has been the subject of various toxicological studies to determine its effects on mammalian systems. Research has focused on its acute, sub-acute, and chronic toxicity, as well as its metabolic fate and the organs it primarily affects.

Acute toxicity studies have established that Methylene dithiocyanate is toxic through oral and inhalation routes and can cause severe skin and eye damage. guidechem.comfishersci.com It is classified as "Toxic if swallowed" and "Fatal if inhaled". guidechem.comfishersci.com

Oral administration studies in Sprague-Dawley rats determined a Lethal Dose 50% (LD50) of 87.0 mg/kg. nih.gov In 2-week gavage studies involving F344/N rats and B6C3F1 mice, doses of 80 and 160 mg/kg resulted in 100% mortality by the second day. nih.gov Clinical signs observed at high doses were consistent with cyanide toxicity, including difficulty breathing (dyspnea), tremors, and loss of coordination (ataxia). nih.gov

Inhalation is a significant route of exposure with high toxicity. A study in rats reported a Lethal Concentration 50% (LC50) of 0.032 mg/L for a 4-hour exposure. guidechem.com This route is considered to pose a high acute hazard.

Dermal toxicity studies in New Zealand albino rabbits involved single 24-hour applications. Mortality was observed at doses of 398 mg/kg and higher, indicating significant absorption through the skin. nih.gov

Acute Toxicity of this compound

| Route of Exposure | Test Species | Toxicity Value (LD50/LC50) | Reference |

|---|---|---|---|

| Oral | Rat (Sprague-Dawley) | 87.0 mg/kg | nih.gov |

| Inhalation | Rat | 0.032 mg/L (4 hours) | guidechem.com |

| Dermal | Rabbit (New Zealand albino) | Mortality at ≥ 398 mg/kg | nih.gov |

Longer-term studies have been conducted to understand the effects of repeated exposure to this compound.

In 13-week oral gavage studies using F344/N rats and B6C3F1 mice, mortality was observed at various dose levels. nih.gov In rats, deaths occurred in groups receiving 2, 4, 8, and 16 mg/kg, while in mice, deaths were seen at 8 and 16 mg/kg. nih.gov The primary target organ identified in these studies was the stomach. nih.gov Unlike the necrotic lesions seen in acute studies, the effects in the 13-week studies were mainly confined to the forestomach and included squamous mucosal hyperplasia (an increase in cell number) and hyperkeratosis (thickening of the outer layer). nih.gov Additionally, male rats receiving 4 or 8 mg/kg showed decreased sperm motility. nih.gov

A 90-day subchronic inhalation study in Sprague-Dawley rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 0.20 mg/m³ and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 0.99 mg/m³. epa.govepa.gov The effects at the LOAEL included noisy respiration and other clinical signs of respiratory abnormalities, as well as decreased body weight gains in males. epa.govepa.gov Necrotizing inflammation of the nasal cavity was also observed in rats and mice in 13-week studies. nih.gov

Summary of Sub-acute/Chronic Toxicity Findings

| Study Duration | Species | Route | Key Findings | Reference |

|---|---|---|---|---|

| 13 Weeks | Rat (F344/N) | Oral (Gavage) | Mortality at ≥ 2 mg/kg; Forestomach hyperplasia and hyperkeratosis; Decreased sperm motility. | nih.gov |

| 13 Weeks | Mouse (B6C3F1) | Oral (Gavage) | Mortality at ≥ 8 mg/kg; Forestomach hyperplasia and hyperkeratosis. | nih.gov |

| 90 Days | Rat (Sprague-Dawley) | Inhalation | NOAEL: 0.20 mg/m³; LOAEL: 0.99 mg/m³; Respiratory abnormalities; Decreased body weight gain (males). | epa.govepa.gov |

To understand the pharmacokinetic profile of this compound, studies using radiolabeled compounds have been performed. In chemical disposition studies with ¹⁴C-labeled this compound in male F344/N rats, the compound was found to be rapidly eliminated. nih.govnih.gov Over 90% of the administered radioactivity was excreted within 48 hours. nih.govnih.gov

The research also indicated that with increasing doses (from 0.2 to 10 mg/kg), a greater percentage of the administered radioactivity was retained in the tissues. nih.govnih.gov This suggests that elimination pathways may become saturated at higher concentrations, leading to increased tissue distribution.

The biotransformation of this compound in the body involves several pathways. One key pathway is the reaction of organothiocyanates with glutathione (B108866) (GSH). nih.gov This reaction, which can be catalyzed by glutathione S-transferases, leads to the release of cyanide. nih.gov

Another proposed metabolic route involves P-450 isoenzymes. nih.govnih.gov This pathway suggests that the methylene carbon of the molecule undergoes oxygen insertion, which would produce an aldehyde and release thiocyanate (B1210189). nih.govnih.gov Further oxidation of this aldehyde could lead to the formation of carbon dioxide. nih.govnih.gov Hydrolysis studies also indicate that this compound can degrade into thiocyanate ion and formic acid, depending on the pH. nih.govnih.gov

A significant aspect of this compound toxicity is its metabolism into highly toxic compounds, most notably cyanide. cdc.gov The release of cyanide is a critical factor in the acute toxicity observed at high doses. nih.gov

Studies have shown that the administration of this compound to mice leads to increased tissue concentrations of hydrogen cyanide (HCN). nih.gov In rats given a 10 mg/kg dose of ¹⁴C-labeled this compound, blood cyanide levels were elevated shortly after administration but returned to levels similar to controls within two hours. nih.govnih.gov The clinical signs of acute poisoning, such as dyspnea and tremors, are consistent with cyanide toxicity. nih.gov Formaldehyde (B43269) has also been identified as a potential degradate of this compound. cdc.gov

Toxicological studies have identified several key target organs for this compound toxicity.

Stomach : The stomach is a primary target organ, particularly following oral exposure. nih.gov Acute, high-dose studies in rats and mice revealed necrotic and inflammatory lesions on the mucosal surface of both the glandular and non-glandular portions of the stomach. nih.gov In sub-acute and chronic studies, the effects were more localized to the forestomach, causing hyperplasia and hyperkeratosis. nih.gov

Respiratory System : The lungs and nasal passages are targets following inhalation. A 90-day inhalation study in rats caused noisy respiration and other respiratory abnormalities. epa.govepa.gov Necrotizing inflammation of the nasal cavity has also been noted. nih.gov A case of severe human intoxication following inhalation resulted in multi-organ failure that included the lungs. epa.gov

Liver and Kidneys : While the stomach and respiratory tract are primary targets, effects on the liver and kidneys have also been observed, particularly in cases of severe poisoning. epa.gov Animal data suggests a potential for liver and kidney effects. epa.gov In a 90-day inhalation study, a decreased incidence of globular eosinophilic material in the renal tubules of male rats was noted. epa.gov

Genetic Toxicology and Carcinogenicity Research

The mutagenic potential of this compound has been investigated in a battery of genetic toxicology assays. The compound was found to be not mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test), both with and without metabolic activation. researchgate.netnih.gov

In an in vivo micronucleus cytogenetic assay in mice, this compound did not increase the frequency of micronucleated normochromatic erythrocytes in peripheral blood, indicating a lack of chromosomal damage in this system. researchgate.netnih.gov Additionally, the compound did not induce Unscheduled DNA Synthesis (UDS) in primary rat hepatocytes, suggesting it does not cause reparable DNA damage in these cells. nih.gov

Table 3: Mutagenicity Assays of this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Negative researchgate.netnih.gov |

| Micronucleus Assay | Mouse bone marrow | In vivo | Negative researchgate.netnih.gov |

A comprehensive review of the available scientific literature did not yield any specific studies that evaluated the potential of this compound to induce chromosomal aberrations in in vitro or in vivo systems.

Based on the available data, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group D carcinogen. epa.gov This classification indicates that the substance is "not classifiable as to human carcinogenicity" due to a lack of evidence or inadequate data from human and animal studies. epa.gov There are no known carcinogenic chemicals in this product based on some safety data sheets.

Environmental Fate and Ecotoxicology of this compound

This compound (MDT), an antimicrobial agent utilized in various industrial applications, is subject to several environmental processes that determine its fate and potential ecological impact. Research has focused on its degradation in different environmental compartments, its potential for transport, and its toxicity to a range of non-target organisms.

Degradation in Various Environmental Matrices (Water, Soil)

The primary degradation pathway for this compound in both aqueous environments and moist soil is hydrolysis. epa.govnih.gov This chemical transformation is rapid, particularly under neutral to alkaline conditions, and as a result, other degradation processes such as biodegradation are not considered significant routes of dissipation. epa.govnih.gov In moist soils, the compound is expected to hydrolyze, which limits the importance of other potential fate processes like volatilization and adsorption. epa.gov The degradation of this compound leads to the formation of the thiocyanate ion and formaldehyde. epa.gov

Hydrolysis Rates and Factors Influencing Degradation (e.g., pH)

The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. The compound is stable in acidic conditions, with studies showing no degradation at a pH of 5. epa.gov However, as the pH increases, the rate of hydrolysis accelerates significantly. At a neutral pH of 7, the hydrolysis half-life is approximately 21.2 hours. epa.gov Under alkaline conditions, the degradation is even more rapid. At a pH of 9, the half-life of this compound is dramatically reduced to 133.5 minutes. epa.gov This indicates that in neutral to alkaline aquatic and soil environments, this compound is not persistent. nih.gov

Table 1: Hydrolysis Half-life of this compound at Various pH Levels

| pH | Half-life | Rate Constant |

|---|---|---|

| 5 | Stable | - |

| 7 | 21.2 hours | 0.0327 hours⁻¹ |

Photodegradation Studies

In the atmosphere, this compound is expected to exist predominantly in the vapor phase. nih.gov It is susceptible to degradation by photochemically-produced hydroxyl radicals. epa.govnih.gov The estimated atmospheric half-life for this reaction is approximately 7 hours, suggesting that it is not persistent in the air. epa.govnih.gov Conversely, photolysis on wood surfaces is considered unlikely to be a significant degradation pathway. epa.govepa.gov

Sorption and Leaching Potential in Soil and Wood

Due to its rapid hydrolysis in moist environments, the sorption and leaching potential of this compound in soil is considered to be low. epa.gov Adsorption to soil particles is not an important environmental fate process because the compound degrades quickly in the presence of water. nih.gov

However, when used as a wood preservative, the leaching of this compound from treated wood has been observed. epa.gov Laboratory experiments have demonstrated the potential for extensive leaching from treated wood over a 30-day period. epa.govepa.gov In practical applications, this leaching is often mitigated by the co-application of sealants or water repellents, which inhibit the release of the biocide into the surrounding environment. epa.govepa.gov

Toxicity to Aquatic Organisms (Fish, Invertebrates)

This compound exhibits high to very high toxicity to aquatic organisms. epa.gov Acute toxicity studies have been conducted on various species of fish and aquatic invertebrates to determine its potential ecological risk.

For fish, short-term toxicity studies with rainbow trout (Oncorhynchus mykiss) reported a 14-day LC₅₀ of 84 µg/L and a 60-day LC₅₀ of 65 µg/L. nih.gov A 96-hour static acute toxicity test using bluegill sunfish (Lepomis macrochirus) determined an LC₅₀ of 0.25 mg/L. researchgate.net

The compound is also very highly toxic to freshwater aquatic invertebrates. A 48-hour static acute toxicity test with Daphnia magna established an LC₅₀ value of 0.061 mg/L. nm.gov

Table 2: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Concentration | Exposure Duration | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 84 µg/L | 14 days | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 65 µg/L | 60 days | nih.gov |

| Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ | 0.25 mg/L | 96 hours | researchgate.net |

Toxicity to Avian Species

Based on available data, this compound is classified as practically nontoxic to moderately toxic to birds on an acute basis. epa.govepa.gov However, specific acute oral LD₅₀ values for various avian species were not found in the reviewed scientific literature. The U.S. Environmental Protection Agency (EPA) has indicated that wildlife are not expected to be exposed to significant levels of this compound from its use as an outdoor wood preservative, suggesting a low likelihood of adverse effects. epa.govepa.gov

Bioaccumulation and biomagnification potential

This compound's potential for bioaccumulation and biomagnification in the environment is considered to be low. This assessment is primarily based on the compound's chemical properties and its behavior in aquatic environments.

Research and environmental fate data indicate that this compound is not persistent and degrades quickly in the environment. epa.gov One of the key processes that limits its bioaccumulation potential is its tendency to hydrolyze in aquatic settings. nih.gov Due to this rapid breakdown, the compound is not expected to remain in the environment long enough to be significantly taken up and concentrated by organisms. nih.gov

The concept of bioaccumulation refers to the process where the concentration of a substance in an organism becomes higher than its concentration in the surrounding environment. miami.edu Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. miami.eduumich.edu For a compound to biomagnify, it typically needs to be long-lived, mobile, soluble in fats, and biologically active. miami.edu Given that this compound degrades quickly, its potential to biomagnify through the food web is considered minimal. epa.gov

Ecotoxicity Data for this compound

| Organism Group | Toxicity Level | Findings |

| Birds | Practically nontoxic to moderately toxic | Based on acute toxicity studies. epa.gov |

| Freshwater Fish | Highly toxic to very highly toxic | Based on acute toxicity studies. Chronic effects have also been observed. epa.govnih.gov |

| Aquatic Invertebrates | Very highly toxic | Based on acute basis. Chronic effects were also noted. An LC50 of 0.061 mg/L for Daphnia magna classifies it as very highly toxic to freshwater invertebrates. epa.govepa.gov |

Environmental risk assessment methodologies

The environmental risk assessment for a chemical like this compound involves a structured approach to evaluate the potential adverse effects on the environment. eemj.euresearchgate.net This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net

For microbiocides such as this compound, the United States Environmental Protection Agency (EPA) requires a specific, though limited, set of ecotoxicology and environmental fate studies. epa.gov While the hazards to aquatic organisms have been characterized, indicating high toxicity, a comprehensive environmental risk assessment has not been conducted for all uses. epa.gov

A common method for environmental risk assessment is the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). mdpi.comeeer.org This method helps to quantify the risk and determine if adverse effects are likely to occur. mdpi.com

In the case of this compound, its use in oil-related aquatic applications is expected to result in minimal to no environmental exposure. epa.gov For discharges into aquatic environments from industrial uses, the risks are managed through the National Pollutant Discharge Elimination System (NPDES) permitting program, which sets limits on the amounts of pollutants that can be discharged. epa.gov

The assessment of a compound's environmental fate and transport is a critical component of an environmental risk assessment. cdc.gov This involves understanding how a substance moves through and persists in different environmental media like water, soil, and air. cdc.gov this compound has a very low potential to leach into groundwater or to run off into surface water under typical use conditions. epa.gov However, it has been shown to leach extensively from treated wood after 30 days, though the use of sealants can inhibit this process. epa.gov

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for MDT Analysis

Chromatographic methods are fundamental to the separation and analysis of Methylene (B1212753) dithiocyanate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for specific applications.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Methylene dithiocyanate in aqueous samples such as water and industrial effluents. A developed analytical method for the determination of low-level concentrations of methylene-bis-thiocyanate (a synonym for MDT) in wastewater involves a pre-concentration step using solid-phase extraction (SPE) followed by HPLC analysis. unit.no

For the analysis of MDT in wastewater, a solid-phase extraction on a LiChrolut® EN column can be employed to enrich the analyte from the water sample. The elution of MDT from the column is typically achieved using ethyl acetate. The resulting extract is then evaporated to dryness and redissolved in water prior to injection into the HPLC system. The final extracts are analyzed using a reversed-phase C18 column with UV detection at wavelengths of 200, 205, 210, and 220 nm. unit.no A mobile phase consisting of 90% distilled water and 10% methanol (B129727), acidified with phosphoric acid, has been shown to provide good chromatographic separation. unit.no This method has a reported detection limit of 1 µg/L when one liter of water is extracted. unit.no

While specific applications for tissue analysis are less detailed in readily available literature, the principles of HPLC-MS/MS for the detection of thiocyanate (B1210189), a related ion and potential metabolite, in biological matrices like postmortem tissue have been explored. Such methods often involve sample digestion and derivatization to enhance detection and quantification, demonstrating the applicability of HPLC-based techniques to complex biological samples.

Table 1: HPLC Conditions for this compound Analysis in Water

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with LiChrolut® EN column |

| Elution Solvent | Ethyl Acetate |

| Chromatography | Reversed-Phase |

| Stationary Phase | C18 Column |

| Mobile Phase | 90% Water / 10% Methanol (v/v) with Phosphoric Acid |

| Detection | UV at 200, 205, 210, and 220 nm |

| Limit of Detection | 1 µg/L |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification of this compound and its degradation products. A method for the determination of methylene bisthiocyanate in aquatic products utilizes gas chromatography with a pulsed-flame photometric detector (PFPD). This method demonstrates good linearity and a limit of detection of 0.1 mg/kg, with recoveries ranging from 65.6% to 97.6%. researchgate.net

The analysis of degradation products is crucial for understanding the environmental fate of MDT. While specific studies detailing the full range of MDT degradates by GC-MS are not extensively published, the technique is widely applied for identifying breakdown products of similar organic compounds. For instance, in the analysis of other industrial chemicals, GC-MS is used to identify smaller, more volatile fragments that result from degradation processes. This often involves derivatization to make the analytes more amenable to GC analysis.

Table 2: GC Method for this compound Analysis in Aquatic Products

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography with Pulsed-Flame Photometric Detector (GC-PFPD) |

| Sample Matrix | Aquatic Products |

| Linear Range | 1.0-20.0 mg/L |

| Correlation Coefficient | 0.9971 |

| Limit of Detection | 0.1 mg/kg |

| Recovery | 65.6% - 97.6% |

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis and separation of compounds. While specific applications dedicated solely to this compound are not widely documented, TLC methods have been successfully developed for the separation of the thiocyanate anion from other ions.

One such method involves the use of silica (B1680970) gel layers and a ternary mobile phase consisting of distilled water, carbon tetrachloride, and acetonitrile (B52724) (in a 10 + 80 + 5 ratio). This system has proven effective for separating thiocyanate in the presence of heavy metal cations and amino acids, and has been applied to industrial wastewater samples. The separation on the TLC plate allows for the identification of thiocyanate based on its retention factor (Rf) value compared to a standard.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) spectroscopy is a key technique for confirming the structure of this compound by identifying its characteristic functional groups. The most prominent and diagnostic feature in the IR spectrum of MDT is the strong, sharp absorption band corresponding to the cyanide (-C≡N) stretching vibration of the thiocyanate group. This peak typically appears in the region of 2160-2120 cm⁻¹. libretexts.org The presence of a strong absorption in this specific region is a clear indicator of the thiocyanate functionality and can be used to confirm the identity of the compound.

Furthermore, the purity of a this compound sample can be assessed by the absence of significant absorption bands that would indicate the presence of impurities. For example, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region would suggest the absence of hydroxyl (-OH) impurities from hydrolysis. The FTIR spectrum of Methylene bis(thiocyanate) is available in spectral databases, often recorded as a KBr wafer.

Table 3: Characteristic IR Absorption for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiocyanate (-SCN) | -C≡N Stretch | 2160-2120 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of its atomic nuclei. For this compound (SCN-CH₂-SCN), proton NMR (¹H NMR) is particularly useful for elucidating its simple structure.

The ¹H NMR spectrum of this compound is characterized by a single sharp peak, a singlet, which arises from the two equivalent protons of the methylene (-CH₂-) group. In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d6), this singlet appears at approximately 4.91 ppm. The singlet nature of the peak confirms that there are no adjacent protons to couple with, which is consistent with the structure of MDT. The chemical shift value is influenced by the electronegativity of the adjacent thiocyanate groups, which deshield the methylene protons, causing them to resonate at a relatively downfield position compared to a simple alkane.

Table 4: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| -CH₂- | 4.91 | Singlet | DMSO-d6 |

Mass Spectrometry (MS) for molecular weight and fragment identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound (C₃H₂N₂S₂). The compound has a molecular weight of approximately 130.19 g/mol . nih.govnist.govscbt.com In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Key fragmentation pathways are anticipated to involve the cleavage of the carbon-sulfur bonds.

α-Cleavage: The C-S bond can break, leading to the formation of characteristic fragments. A primary fragmentation would be the loss of a thiocyanate radical (•SCN), resulting in a [CH₂SCN]⁺ fragment.

Further Fragmentation: The resulting ions can undergo further fragmentation. For example, the cleavage of the central C-S bond could also yield a [SCN]⁺ ion.

The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its constituent parts. High-resolution mass spectrometry can provide the exact mass of the molecular ion (129.96594042 Da), which helps in determining its elemental composition with high certainty. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [C₃H₂N₂S₂]⁺• | [SCN-CH₂-SCN]⁺• | 130 |

| [CH₂N₂S₂]⁺ | [SCN-SCN]⁺ (from rearrangement) | 116 |

| [CH₂NS]⁺ | [CH₂SCN]⁺ | 72 |

| [CNS]⁺ | [SCN]⁺ | 58 |

UV-Vis spectrophotometry for detection and quantification

UV-Vis spectrophotometry is a viable method for the detection and quantification of this compound, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC). Studies have shown that this compound can be detected by UV detectors in the lower ultraviolet range.

For the analysis of this compound in water samples, HPLC with UV detection has been successfully employed at wavelengths of 200, 205, 210, and 220 nm. This indicates that the molecule possesses chromophores that absorb light in this region of the electromagnetic spectrum. The thiocyanate (-SCN) group is known to have electronic transitions in the UV range, which allows for its detection.

Quantitative analysis relies on the Beer-Lambert law, where the absorbance of a sample is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentrations, the concentration of this compound in unknown samples can be accurately determined. The choice of a specific wavelength within the 200-220 nm range would be optimized to maximize sensitivity and minimize interference from other components in the sample matrix.

Table 2: HPLC-UV Detection Parameters for this compound

| Parameter | Value/Description |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Detection Method | Ultraviolet (UV) Absorbance |

| Detection Wavelengths | 200, 205, 210, 220 nm |

| Application | Quantification in water and effluent samples |

X-ray diffraction (XRD) for crystal and molecular structure analysis